molecular formula C6H10N2O3S B2490489 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid CAS No. 201207-66-1

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B2490489
CAS No.: 201207-66-1
M. Wt: 190.22
InChI Key: PPZFWLBZGQWMEP-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS 201207-66-1) is a versatile chemical intermediate in organic synthesis and medicinal chemistry. Its core structure is integral to the development of pyrazole-sulfonamide derivatives, a class of compounds with broad pharmacological potential. Scientific literature highlights that such derivatives are designed and synthesized for in vitro evaluation of biological activities, including investigating their antiproliferative properties against various cell lines . The pyrazole-sulfonamide motif is a recognized pharmacophore in drug discovery. Research indicates that 1,3,5-trimethylpyrazole derivatives serve as crucial scaffolds for developing potent inhibitors of biological targets. For instance, structurally related pyrazole sulfonamides have been identified as potent, systemically available inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is a promising therapeutic target for managing inflammatory and pain conditions . The specific substitution pattern on the pyrazole ring, including the 1,3,5-trimethyl configuration, is a key subject of structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . Researchers value this compound for its role in exploring new chemical space and generating compounds for high-throughput biological screening. It is primarily used as a building block for the synthesis of more complex sulfonamide-based molecules . Handling and Usage: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c1-4-6(12(9,10)11)5(2)8(3)7-4/h1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFWLBZGQWMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Reaction Mechanism

3,5-Dimethyl-1H-pyrazole undergoes N-methylation at the 1-position using methyl iodide in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). The reaction proceeds via deprotonation of the pyrazole nitrogen by KOtBu, followed by nucleophilic substitution with methyl iodide.

Reaction Conditions

  • Substrate : 3,5-Dimethyl-1H-pyrazole (30 g, 312 mmol)
  • Base : Potassium tert-butoxide (63 g, 561.7 mmol)
  • Alkylating Agent : Methyl iodide (57.6 g, 405.7 mmol)
  • Solvent : THF (210 mL)
  • Temperature : 0°C → 25–30°C (gradual warming)
  • Time : 16 hours
  • Yield : 78% (27 g).

Optimization of Alkylation

Comparative studies evaluated bases and solvents for efficiency (Table 1). Potassium tert-butoxide in THF outperformed sodium hydride (NaH) in dimethylformamide (DMF), which yielded only 55% due to side reactions.

Table 1: Base and Solvent Screening for Alkylation

Base Solvent Temperature (°C) Time (h) Yield (%)
KOtBu THF 25–30 16 78
NaH DMF 25–30 12 55
NaOH H2O 80 24 <20
K2CO3 Acetone Reflux 48 35

The introduction of the sulfonic acid group at the 4-position of the pyrazole ring is achieved through sulfonation using chlorosulfonic acid (ClSO3H). This step generates the sulfonyl chloride intermediate, which is subsequently hydrolyzed to the sulfonic acid.

Sulfonation Reaction Protocol

Step 1: Formation of Sulfonyl Chloride

  • Substrate : 1,3,5-Trimethyl-1H-pyrazole (25 g, 260 mmol)
  • Sulfonating Agent : Chlorosulfonic acid (45 mL, 675 mmol)
  • Solvent : Chloroform (75 mL)
  • Temperature : 0°C → 25°C (gradual addition)
  • Time : 2 hours

Step 2: Hydrolysis to Sulfonic Acid
The sulfonyl chloride intermediate is treated with ice-cold water to hydrolyze the -SO2Cl group to -SO3H. The crude product is purified via recrystallization or column chromatography.

Key Observations

  • Excess chlorosulfonic acid ensures complete sulfonation at the 4-position due to the electron-rich nature of the pyrazole ring.
  • Hydrolysis must be conducted under controlled conditions to avoid decomposition.

Alternative Sulfonation Strategies

Use of Sulfuric Acid

While chlorosulfonic acid is the preferred reagent, concentrated sulfuric acid (H2SO4) has been explored for direct sulfonation. However, this method suffers from lower regioselectivity and yields (<40%) due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) : δ 2.25 (s, 3H, CH3), 2.48 (s, 6H, 2×CH3), 8.12 (s, 1H, SO3H).
  • IR (KBr) : 1175 cm⁻¹ (S=O stretching), 1040 cm⁻¹ (S-O stretching).

Physicochemical Properties

  • Molecular Formula : C6H10N2O3S
  • Molecular Weight : 190.22 g/mol
  • Melting Point : 210–212°C (decomposition).

Chemical Reactions Analysis

Sulfonamide Formation via Amine Coupling

The sulfonic acid group undergoes activation to form sulfonyl chlorides, which react with amines to produce sulfonamides. Key findings from optimized reactions include:

Reaction Conditions

ParameterValue
Sulfonyl chloride1.0 equivalent
Amine1.05 equivalents
Base (DIPEA)3.0 equivalents
Solvent (DCM)10 volumes
Reaction time16 hours at 25–30°C

Yield Variation by Amine Structure

EntryAmine SubstituentYield (%)
5Electron-withdrawing41
13Electron-donating71

The highest yield (71%) was achieved with 2-phenylethylamine derivatives bearing electron-donating groups .

Acid-Base Reactions

The sulfonic acid group exhibits strong acidity (pKa ≈ -1 to -2), enabling deprotonation and salt formation:

Neutralization with Inorganic Bases

BaseSolventReaction Outcome
Sodium hydroxideWaterWater-soluble sodium sulfonate
Potassium carbonateAcetonePartial solubility issues

These salts are critical for improving compound solubility in aqueous systems .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitutions under acidic conditions:

Nitration Example

  • Reagents: HNO₃/H₂SO₄ mixture at 0°C

  • Product: 4-Nitro-1,3,5-trimethylpyrazole sulfonic acid (unstable under prolonged heating).

Stability Under Thermal and pH Variation

ConditionObservation
pH 2–6 (aqueous)Stable for >24 h at 25°C
pH >10Graduden sulfonate group hydrolysis
100°C (dry)Decomposition via SO₃ elimination

Thermogravimetric analysis shows 15% mass loss at 150°C due to desulfonation .

Scientific Research Applications

Synthesis and Characterization

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid can be synthesized as part of a series of pyrazole-4-sulfonamide derivatives . The synthesis of this compound involves several steps, including dissolving this compound chloride in dry tetrahydrofuran . The resulting pyrazole-4-sulfonamide derivatives are characterized using various methods such as Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis .

Antiproliferative Activity

Pyrazole-4-sulfonamide derivatives have been tested for in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay . Cytotoxicity detection is based on the measurement of LDH activity .

Use as an Intermediate in Chemical Synthesis

This compound chloride is used as a chemical intermediate in the synthesis of various compounds . For example, it is used in the synthesis of this compound [2-(2-phenyl-chroman-6-yloxy)-thiazol-5-ylmethyl]-amide . It is also used in the synthesis of 4-(3,4-Dichlorophenoxy)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine and 1-(1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl)piperidin-4-one .

Reaction Conditions and Yields

YieldReaction ConditionsOperation in experiment
63%This compound chloride (0.16 mmol, 1.2 equivalents) was weighed into a reaction tube and dissolved in anhydrous tetrahydrofuran (1 ml). A mixture of [2- (2-phenyl-chroman-6-yloxy) -thiazol-5-ylmethyl] amine (0.13 mmol) in anhydrous tetrahydrofuran (3 ml) and 30 mg of triethylamine Mmol, 2.3 equivalents). The tube was purged with argon, closed with a nut and shaken overnight at 40 C. 0.008 ml of tris (2-aminoethyl) amine in 0.5 ml of tetrahydrofuran was added and the mixture was shaken at room temperature for 2 h and then evaporated. The residue was dissolved in 2 ml of a mixture of dimethylformamide / trifluoroacetic acid (19: 1), filtered and subjected to preparative reverse phase HPLC purification (water / acetonitrile gradient (+ 0.1% trifluoroacetic acid)).To give this compound [2- (2-phenyl-chroman-6-yloxy) -thiazol-5-ylmethyl] White solid (42 mg, 63%) .
76%With triethylamine; In dichloromethane; at 20℃; for 2h4-(3,4-Dichlorophenoxy)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine 4-(3,4-Dichlorophenoxy)piperidine hydrochloride (143 mg, 0.508 mmol) and triethylamine (142 muL, 1.16 mmol) in dichloromethane (10 mL) was treated with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (106 mg, 0.508 mmol). The reaction was stirred for 2 hours at room temperature. The crude reaction was washed with 1N hydrochloric acid, filtered through a phase separation cartridge and concentrated in vacuo. The crude product was purified by silica column chromatography eluting with petrol/ethyl acetate to give the title compound .
95%To a solution of 4-piperidine hydrochloride (3.67 g, 23.9 mmol) in dichloromethane (250 mL) was added magnesium sulfate (5 g) and the reaction was stirred at room temperature. After 15 minutes, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride ((1.0 g, 4.79 mmol) and triethylamine (2.42 g, 23.9 mmol) were added successively and stirred overnight at room temperature.The reaction was filtered, treated with water (25 mL) and extracted into dichloromethane (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the desired product, 1-(1,3,5-trimethyl-1H-pyrazole-4-sulfonyl)piperidin-4-one (1.24 g, 95%) .

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methyl groups on the pyrazole ring can also affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Sulfonic Acid vs. Sulfonamide : The sulfonic acid group (strongly acidic) contrasts with sulfonamides (neutral), influencing solubility and binding interactions in biological systems .

Physical and Spectral Properties

  • Melting Points : Derivatives like 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide melt at 138–142°C , whereas sulfonic acid derivatives are typically hygroscopic liquids or low-melting solids.
  • Spectral Signatures : The target compound’s sulfonic acid group shows strong SO₂ stretching (~1164 cm⁻¹ in IR), distinct from sulfonamides (~1385 cm⁻¹) .

Biological Activity

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPA) is a sulfonic acid derivative of pyrazole that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Properties

TMPA is characterized by three methyl groups at positions 1 and 3 and a sulfonic acid group at position 4 of the pyrazole ring. Its molecular formula is C7H10N2O3SC_7H_{10}N_2O_3S, with a molecular weight of approximately 190.24 g/mol. The presence of the sulfonic acid group enhances its solubility in water, which is crucial for biological applications.

Synthesis of TMPA

The synthesis of TMPA typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides under basic conditions. The reaction is monitored using techniques such as TLC and LC-MS to ensure successful formation and purity of the final product .

Antiproliferative Effects

Recent studies have demonstrated that TMPA derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of TMPA derivatives were synthesized and tested for their cytotoxic effects on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting promising anticancer properties .

CompoundIC50 (µM)Cell Line
TMPA-121U937
TMPA-215HeLa
TMPA-330MCF-7

Interaction with Enzymes

TMPA has shown binding affinity towards various enzymes, including N-myristoyltransferase (NMT), which is a target for treating human African trypanosomiasis (HAT). In vitro studies revealed that TMPA derivatives could inhibit NMT with IC50 values as low as 2 nM, indicating strong potential as therapeutic agents against parasitic infections .

Antimicrobial Activity

The antimicrobial properties of TMPA have also been explored. Compounds derived from TMPA demonstrated activity against several bacterial strains, including E. coli and S. aureus. These findings suggest that TMPA could be a candidate for developing new antimicrobial agents .

Case Studies

  • Antiproliferative Activity : A study synthesized a series of TMPA derivatives and evaluated their activity against U937 cells. The most potent compound exhibited an IC50 value of 15 µM, indicating significant cytotoxic effects without substantial cytotoxicity to normal cells .
  • Trypanocidal Activity : Research highlighted the optimization of TMPA derivatives against Trypanosoma brucei. Compounds were screened for their ability to inhibit NMT, with several showing promising results in both enzyme inhibition and parasite proliferation assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of a pre-functionalized pyrazole core. A validated route involves:

  • Step 1 : Condensation of hydrazine hydrate with a β-ketoester to form the pyrazole ring .
  • Step 2 : Methylation using potassium tert-butoxide and methyl iodide (CH3I) in THF to introduce methyl groups at positions 1, 3, and 5 .
  • Step 3 : Sulfonation with chlorosulfonic acid (ClSO3H) in chloroform at 60°C, followed by hydrolysis to yield the sulfonic acid derivative .
  • Characterization : Intermediates are confirmed via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.2 ppm for tert-butyl groups) and mass spectrometry (e.g., m/z 393 [M+H]<sup>+</sup> for related sulfonyl chlorides) .

Q. How can researchers resolve discrepancies in NMR spectral data for pyrazole-sulfonic acid derivatives?

  • Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Solvent effects : Use deuterated DMSO or CDCl3 to stabilize hydrogen bonding.
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; low-temperature NMR (e.g., −40°C) can suppress dynamic exchange .
  • Paramagnetic impurities : Purify via column chromatography (CH2Cl2/CH3OH gradients) before analysis .

Advanced Research Questions

Q. What strategies enhance the aqueous solubility of this compound without compromising bioactivity?

  • Methodological Answer :

  • Co-crystallization : Co-formulate with cyclodextrins (e.g., β-cyclodextrin) to improve solubility while retaining sulfonic acid protonation .
  • Ion pairing : Use counterions like sodium or ammonium to stabilize the sulfonate group in polar solvents .
  • Bioactivity testing : Evaluate solubility-bioactivity trade-offs via enzymatic assays (e.g., carbonic anhydrase inhibition) at physiological pH .

Q. How do electronic effects of substituents influence the sulfonic acid group’s reactivity in catalytic applications?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the sulfonic acid moiety. Methyl groups at positions 1,3,5 exhibit +I effects, reducing electrophilicity at the sulfonate group .
  • Experimental validation : Compare catalytic activity in ester hydrolysis using derivatives with varying substituents (e.g., trifluoromethyl vs. tert-butyl) .

Q. What analytical techniques are critical for distinguishing regioisomers in pyrazole-sulfonic acid derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to correlate protons with <sup>13</sup>C signals, resolving ambiguities in substituent positions .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry (e.g., C–H···O interactions in sulfonate packing) .
  • HRMS : Exact mass analysis (e.g., m/z 630.0982 [M+H]<sup>+</sup>) confirms molecular formula .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported biological activities of pyrazole-sulfonic acid derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Control experiments : Verify compound purity (>95% by HPLC) to rule out degradation artifacts .
  • Structural analogs : Test methyl vs. phenyl derivatives to isolate substituent effects on activity .

Q. What experimental design principles mitigate batch-to-batch variability in sulfonic acid synthesis?

  • Methodological Answer :

  • Process optimization : Use Schlenk-line techniques to exclude moisture during sulfonation .
  • In-line monitoring : Employ FTIR to track SO3H group formation in real-time .
  • Quality control : Implement LC-MS for each batch to ensure consistent sulfonic acid content .

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